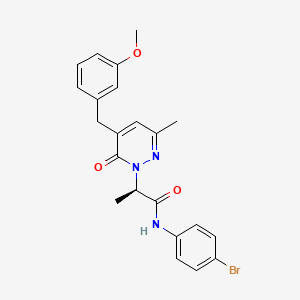
(R)-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, 3-methoxybenzyl chloride, and 3-methyl-6-oxopyridazine. The key steps may involve:
Nucleophilic substitution: Reacting 4-bromophenylamine with 3-methoxybenzyl chloride in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-methyl-6-oxopyridazine under acidic or basic conditions to form the pyridazinone ring.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and its potential as a therapeutic agent.
Medicine
In medicine, derivatives of pyridazinone compounds are investigated for their potential use in treating diseases such as cancer, cardiovascular disorders, and neurological conditions. The specific applications of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide would depend on its biological activity profile.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: Binding to the active site of enzymes, thereby blocking their function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Gene expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone derivatives: Compounds with similar pyridazinone structures, such as 3-methyl-6-oxopyridazin-1(6H)-yl derivatives.
Bromophenyl compounds: Compounds containing the 4-bromophenyl group, such as 4-bromophenylamine derivatives.
Uniqueness
®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H22BrN3O3 |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
(2R)-N-(4-bromophenyl)-2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C22H22BrN3O3/c1-14-11-17(12-16-5-4-6-20(13-16)29-3)22(28)26(25-14)15(2)21(27)24-19-9-7-18(23)8-10-19/h4-11,13,15H,12H2,1-3H3,(H,24,27)/t15-/m1/s1 |
Clé InChI |
IXJJOFFFTXGHHC-OAHLLOKOSA-N |
SMILES isomérique |
CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)[C@H](C)C(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)C(C)C(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


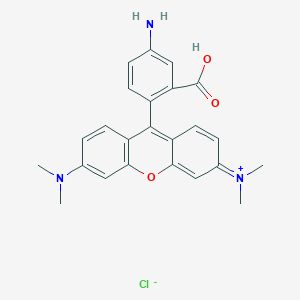
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
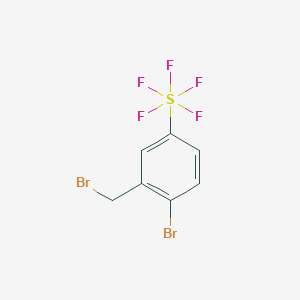
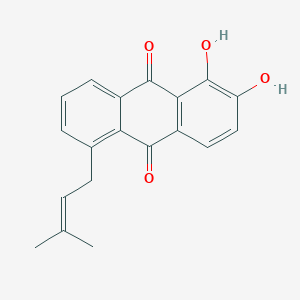
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
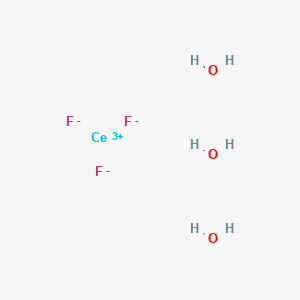
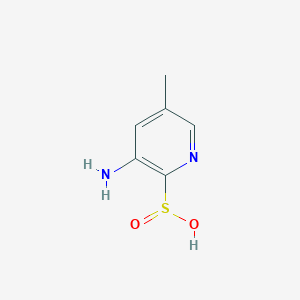
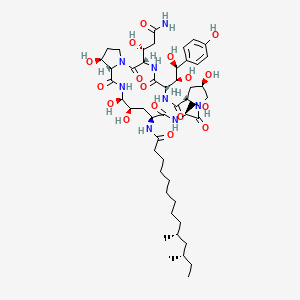

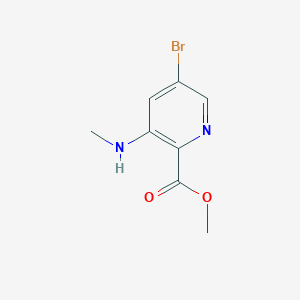
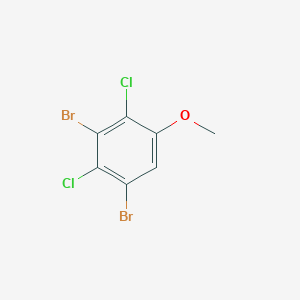

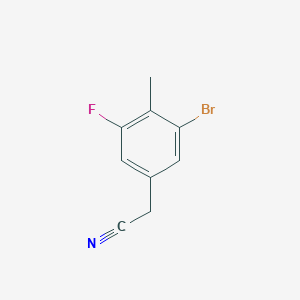
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
